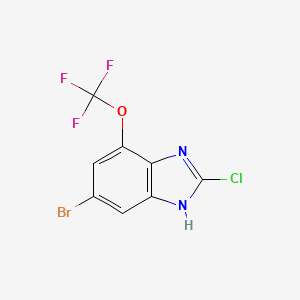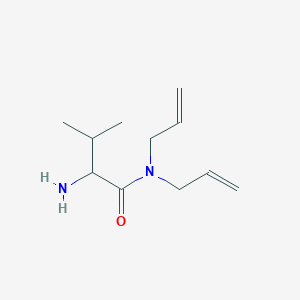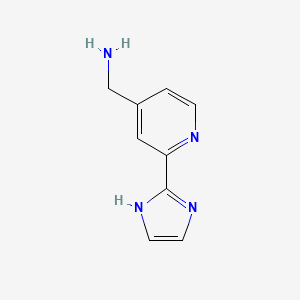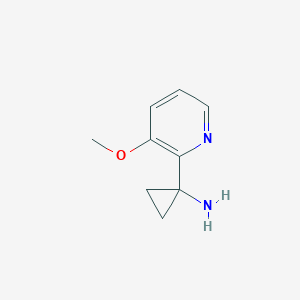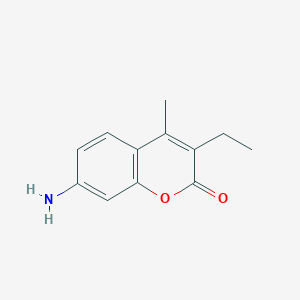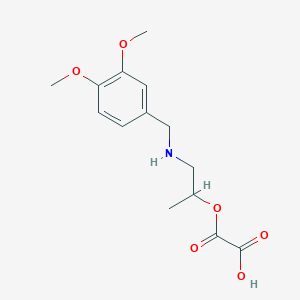
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is a complex organic compound characterized by its unique molecular structure This compound features a benzylamine moiety substituted with dimethoxy groups, linked to a propan-2-yl group, which is further connected to an oxoacetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 3,4-dimethoxybenzylamine with an appropriate alkyl halide, followed by the introduction of the oxoacetic acid moiety through esterification or amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction times, and purification techniques, is crucial to achieve efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid has found applications in several scientific research areas, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical reactions, modulating the activity of its targets and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzylamine: Shares the benzylamine moiety but lacks the oxoacetic acid group.
2-Oxoacetic acid: Contains the oxoacetic acid moiety but lacks the benzylamine and propan-2-yl groups.
N-(3,4-Dimethoxybenzyl)acetamide: Similar structure but with an acetamide group instead of the oxoacetic acid moiety.
Uniqueness
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzylamine and oxoacetic acid moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C14H19NO6 |
|---|---|
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-[1-[(3,4-dimethoxyphenyl)methylamino]propan-2-yloxy]-2-oxoacetic acid |
InChI |
InChI=1S/C14H19NO6/c1-9(21-14(18)13(16)17)7-15-8-10-4-5-11(19-2)12(6-10)20-3/h4-6,9,15H,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
VMAWKMIFFZFNCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC(=C(C=C1)OC)OC)OC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


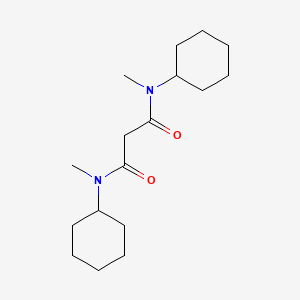
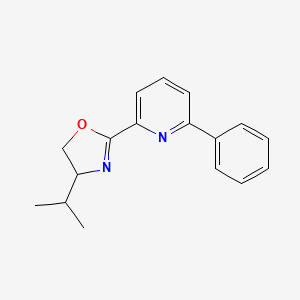

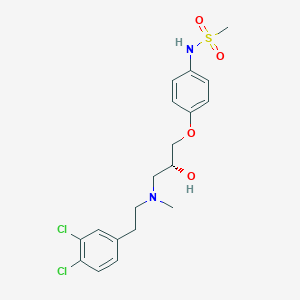
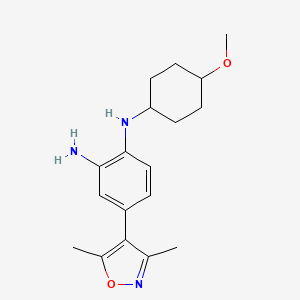
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
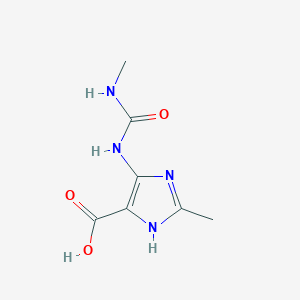
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
